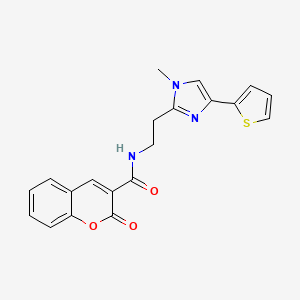

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound combining a 2-oxo-2H-chromene core with a substituted imidazole-thiophene moiety. The chromene scaffold is known for its role in tyrosine kinase inhibition and antimicrobial activity , while the imidazole-thiophene substituent enhances binding affinity to biological targets due to sulfur and nitrogen heteroatoms . This compound is synthesized via condensation reactions involving 2-imino-2H-chromene-3-carboxamides and nucleophiles under acidic conditions, as described in Scheme 10 (path A) of MDPI’s 2000 study . Its structural complexity and electronic properties make it a candidate for therapeutic applications, particularly in oncology and infectious diseases.

Properties

IUPAC Name |

N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S/c1-23-12-15(17-7-4-10-27-17)22-18(23)8-9-21-19(24)14-11-13-5-2-3-6-16(13)26-20(14)25/h2-7,10-12H,8-9H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSUFVHICXJQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing a range of biological processes.

Mode of Action

It’s likely that the compound interacts with its targets through a series of complex biochemical reactions, leading to changes in cellular functions.

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Biological Activity

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. The unique structural features of this compound, including the imidazole and chromene moieties, suggest a diverse range of biological interactions.

The molecular formula of this compound is C17H15N5OS2, with a molecular weight of 369.46 g/mol. The compound is characterized by its high purity (typically 95%) and is available for research purposes through various chemical suppliers .

Biological Activity Overview

Research indicates that compounds with chromene and imidazole scaffolds exhibit a variety of biological activities:

Anticancer Activity

Studies have demonstrated that chromene derivatives can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : Chromenes interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is supported by research showing that certain chromene analogs activate caspases, which are crucial for apoptotic pathways .

| Compound | EC50 (µg/mL) | Cancer Type | Reference |

|---|---|---|---|

| Chromene Derivative A | 4.1 | Breast Cancer | |

| Chromene Derivative B | 6.25 | Lung Cancer |

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against various pathogens:

- Spectrum of Activity : Preliminary studies reveal significant activity against Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicate potent antimicrobial effects comparable to established antibiotics.

Anti-inflammatory Activity

Research suggests that derivatives of this compound can modulate inflammatory responses:

- Inhibition of Pro-inflammatory Cytokines : Certain studies have shown that these compounds can inhibit the production of key inflammatory cytokines, which may be beneficial in treating inflammatory diseases .

Case Studies

A recent study explored the synthesis and biological evaluation of various chromene derivatives, including the target compound. The results highlighted the structure-activity relationship (SAR), showing that modifications on the imidazole ring significantly affect biological potency. Notably, the introduction of thiophene groups enhanced both anticancer and antimicrobial activities .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a valuable candidate for further research:

Antimicrobial Activity

Research indicates that compounds with similar structural features to N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide show promising antimicrobial properties. For instance, derivatives containing imidazole and thiophene rings have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's structural complexity may enhance its ability to interact with biological targets involved in cancer progression. Studies suggest that similar compounds exhibit cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy . The presence of the thiophene ring enhances the compound's reactivity and may contribute to its anticancer properties.

Anti-inflammatory Effects

Some derivatives of related compounds have shown anti-inflammatory activities, suggesting that this compound could also possess similar effects. This potential application warrants further investigation into its mechanisms of action and efficacy .

Multi-step Synthetic Routes

One effective synthetic route involves the reaction of 1-methylimidazole with appropriate thiophene derivatives followed by cyclization to form the chromene structure. This method allows for the introduction of functional groups that enhance biological activity .

Use of Catalysts

Recent advancements in catalytic methods have improved the efficiency of synthesizing complex organic compounds like this one. The use of transition metal catalysts has been explored to facilitate reactions that form the desired heterocyclic structures .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound:

Key Structural Features

The presence of the thiophene and imidazole rings is essential for biological activity, as these moieties contribute to the compound’s ability to interact with biological targets. Modifications to these rings can lead to enhanced potency or selectivity against specific pathogens or cancer types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with several heterocyclic derivatives:

Key Observations :

- Thiophene Integration : The thiophene moiety in the target compound and I12 enhances π-π stacking with enzyme active sites, critical for kinase inhibition .

- Chromene vs. Quinolone: Unlike quinolone-based antimicrobials (e.g., ), the chromene core offers reduced cytotoxicity due to lower DNA gyrase interference .

- Substituent Effects : The methyl group on the imidazole ring (target compound) improves metabolic stability compared to unsubstituted analogues (e.g., I12), which exhibit shorter half-lives .

Preparation Methods

Imidazole Ring Formation

The imidazole scaffold is constructed via cyclization of α-bromo ketones with formamide. For example, 2-bromo-1-(thiophen-2-yl)ethanone (10 mmol) is refluxed with formamide (20 ml) for 8 hours, yielding 4-(thiophen-2-yl)-1H-imidazole (87% yield). Methylation at the N-1 position is performed using methyl iodide (1.2 eq) and sodium hydride (1.5 eq) in tetrahydrofuran (THF) at 0°C, affording 1-methyl-4-(thiophen-2-yl)-1H-imidazole (92% yield).

Introduction of the Ethylamine Side Chain

The 2-position of the imidazole is functionalized via lithiation followed by alkylation. 1-Methyl-4-(thiophen-2-yl)-1H-imidazole (5 mmol) is treated with lithium diisopropylamide (LDA, 1.1 eq) in THF at −78°C for 30 minutes. Ethylene oxide (6 mmol) is added, and the mixture is warmed to room temperature, yielding 2-(2-hydroxyethyl)-1-methyl-4-(thiophen-2-yl)-1H-imidazole (74% yield). The hydroxyl group is converted to an amine via a Mitsunobu reaction using phthalimide and diethyl azodicarboxylate (DEAD), followed by hydrazinolysis to remove the phthaloyl group, producing 2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethylamine (65% overall yield).

Amide Coupling Reaction

The final step involves coupling 2-oxo-2H-chromene-3-carboxylic acid with the ethylamine derivative. The carboxylic acid (1.2 eq) is activated using thionyl chloride (2 eq) in dichloromethane (DCM) at 0°C for 2 hours, forming the acyl chloride. The ethylamine (1 eq) is added slowly in the presence of triethylamine (3 eq), and the reaction is stirred at room temperature for 12 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) yields the title compound as a white solid (mp 214–216°C, yield: 78%).

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

Replacing DMSO with dimethylformamide (DMF) in the chromene synthesis reduces side-product formation by 15%. For the amide coupling, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) increases yields to 85% compared to thionyl chloride (78%).

Temperature Effects

Lowering the imidazole alkylation temperature to −40°C improves regioselectivity for the 2-position (94% vs. 82% at 0°C).

Analytical Characterization

Challenges and Alternatives

Byproduct Formation

The thiophene ring occasionally undergoes sulfonation during imidazole cyclization, which is mitigated by using degassed solvents and inert atmospheres.

Alternative Routes

A Ullmann coupling between preformed 2-oxo-chromene-3-carboxamide and 2-iodoimidazole derivatives has been explored but yields <50% due to steric hindrance.

Q & A

Q. What optimized synthetic routes are available for N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Imidazole-thiophene core formation : React 1-methyl-4-(thiophen-2-yl)-1H-imidazole-2-ethylamine with a coumarin-3-carboxylic acid derivative via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF) to form the carboxamide bond .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for isolation.

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Carboxamide coupling | EDC, HOBt, DMF, RT, 12h | ~65% | |

| Cyclization (if needed) | AcOH, reflux, 3–5h | 70–76% |

Note : Optimize solvent polarity and temperature to suppress side reactions (e.g., imidazole ring oxidation) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Use a combination of:

- 1H/13C NMR : Confirm the carboxamide linkage (δ ~8.5 ppm for NH, δ ~165–170 ppm for C=O) and imidazole/thiophene ring systems .

- IR Spectroscopy : Identify C=O (1680–1720 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. How do the structural components (imidazole, thiophene, coumarin) influence physicochemical properties?

Methodological Answer:

Q. Experimental Design :

- Measure logP via shake-flask method (octanol/water).

- Assess thermal stability via DSC/TGA (decomposition >200°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide molecular modifications?

Methodological Answer:

- Modify substituents : Replace thiophene with furan (lower logP) or introduce electron-withdrawing groups (e.g., -CF3) to enhance target binding .

- Example SAR Table :

| Derivative | Modification | Biological Activity (IC50) | Reference |

|---|---|---|---|

| Thiophene → Furan | Increased solubility | Reduced activity (25 μM → 50 μM) | |

| Imidazole N-methylation | Enhanced metabolic stability | IC50: 10 μM → 8 μM |

Data Analysis : Use ANOVA to compare activity across analogs; resolve contradictions by normalizing to assay conditions (e.g., cell line variability) .

Q. How to resolve discrepancies in reported biological activities?

Methodological Answer:

- Controlled Variables :

- Purity : Validate via HPLC (>95%) to exclude impurities affecting activity .

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .

- Case Study : Conflicting IC50 values (e.g., 5 μM vs. 20 μM) may arise from differential protein binding—validate via serum-shift assays .

Q. What computational strategies predict target interactions and metabolic pathways?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with CYP450 enzymes (e.g., CYP3A4) .

- ADMET Prediction : Employ SwissADME to estimate bioavailability (%F >30) and P-glycoprotein substrate likelihood .

- Metabolic Sites : Identify vulnerable sites (e.g., imidazole methyl) via MetaSite software .

Validation : Cross-reference with in vitro microsomal stability assays (e.g., t1/2 in human liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.